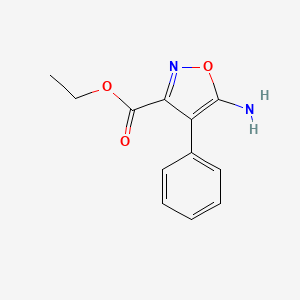

Ethyl 5-amino-4-phenylisoxazole-3-carboxylate

Description

The exact mass of the compound Ethyl 5-amino-4-phenylisoxazole-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 5-amino-4-phenylisoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-amino-4-phenylisoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-12(15)10-9(11(13)17-14-10)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCAOMUSYLNUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407192 | |

| Record name | Ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53983-15-6 | |

| Record name | Ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-4-phenylisoxazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate, catering to the needs of researchers and professionals in the field of drug development.

Synthesis

The synthesis of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate can be achieved through a multi-step process. A plausible and documented synthetic route involves the reaction of benzoyl chloride with ethyl cyanoacetate, followed by subsequent cyclization with hydroxylamine.[1]

Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-2-(benzoyloxy)acetate

-

To a round bottom flask, add benzoyl chloride (2.5 mL, 0.022 mol), benzene (100 mL, 1 mol), and ethyl cyanoacetate (1.1 mL, 0.011 mol).

-

Add triethylamine (3.0 mL, 0.022 mol) to the mixture. The reaction mixture will turn orange and thicken.

-

Stir the reaction at ambient temperature for 48 hours.

-

After 48 hours, dilute the reaction with water and separate the organic layer.

-

Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate to yield an orange oil.

-

Purify the oil using flash chromatography on silica gel with a gradient of 0-40% ethyl acetate/heptane over 60 minutes.

Step 2: Intermediate Formation

-

Concentrate the fraction containing the product of the correct mass (as determined by LCMS) to dryness.

-

Dissolve the residue in dichloromethane (DCM, 100 mL, 2 mol) in a round bottom flask.

-

Add phosphoryl chloride (1 mL, 0.01 mol) to the solution.

-

Add triethylamine (3 mL, 0.02 mol) dropwise while stirring. The reaction will change from yellow to dark red upon heating.

-

Reflux the mixture overnight.

-

After cooling, extract the reaction mixture with 5 M HCl.

-

Evaporate the solvent under reduced pressure to leave an orange/brown tar.

-

Dissolve the tar in ether (50 mL) and wash with 5 M HCl and sodium bicarbonate solution.

-

Collect the organic phase, dry it over Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the residue by flash chromatography on silica gel using a 0-50% ethyl acetate/heptane gradient over 60 minutes.

Step 3: Synthesis of Ethyl 5-amino-3-phenylisoxazole-4-carboxylate

-

To the purified residue from the previous step, add 1 equivalent of hydroxylamine hydrochloride in 1 mL of 10% NaOH.

-

Stir the reaction for 3 hours at ambient temperature.

-

Add water to the reaction and extract with DCM (3 x 50 mL).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to dryness.

-

Purify the residue by flash chromatography on silica gel using a 0-40% ethyl acetate/heptane gradient over 35 minutes to afford the final product as a white powder.[1]

Characterization

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized Ethyl 5-amino-4-phenylisoxazole-3-carboxylate. The following are the expected analytical data for this compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 53983-15-6[2][3] |

| Molecular Formula | C₁₂H₁₂N₂O₃[2] |

| Molecular Weight | 232.24 g/mol [4] |

| Appearance | Solid[2] |

| Purity | >95% |

Spectroscopic Data

| Analysis | Observed Data (for Ethyl 5-amino-3-phenylisoxazole-4-carboxylate) |

| LCMS (ESI-MS) | m/z 233.1 (M+H)⁺[1] |

It is anticipated that the ¹H NMR spectrum of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate would show characteristic signals for the ethyl ester protons (a quartet and a triplet), aromatic protons of the phenyl group, and a broad singlet for the amino protons. The ¹³C NMR spectrum would display resonances for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the isoxazole ring. The FTIR spectrum is expected to show absorption bands corresponding to the N-H stretching of the amino group, C=O stretching of the ester, and C=N and C=C stretching of the isoxazole and phenyl rings.

Experimental and logical Flow

The synthesis and characterization workflow can be visualized as follows:

Signaling Pathway Analogy

While not a biological signaling pathway, the synthetic process can be represented as a chemical transformation pathway:

Conclusion

This technical guide outlines a viable synthetic route and the expected characterization profile for Ethyl 5-amino-4-phenylisoxazole-3-carboxylate. The provided experimental protocol, derived from the synthesis of a closely related isomer, offers a strong foundation for the laboratory preparation of this compound. Comprehensive spectroscopic analysis is essential to unequivocally confirm the structure and purity of the final product, which holds potential for further investigation in drug discovery and development programs.

References

Spectroscopic Analysis of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize Ethyl 5-amino-4-phenylisoxazole-3-carboxylate (CAS No: 53983-15-6). Isoxazole derivatives are significant scaffolds in medicinal chemistry, making their unambiguous structural confirmation essential. This document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for each technique are provided to aid in method development and data acquisition. Furthermore, a logical workflow for the spectroscopic analysis process is visualized to guide researchers from sample preparation to final structure elucidation.

Compound Structure and Properties

-

Systematic Name: Ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate[1][2]

-

Molecular Formula: C₁₂H₁₂N₂O₃[2]

-

Molecular Weight: 232.24 g/mol [2]

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.55 | Multiplet | 5H | Phenyl-H |

| ~ 6.50 - 7.50 | Broad Singlet | 2H | -NH₂ |

| ~ 4.25 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~ 1.30 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 165.0 | Ester Carbonyl (-C =O) |

| ~ 160.0 | Isoxazole C5 (-C -NH₂) |

| ~ 158.0 | Isoxazole C3 (-C -COOEt) |

| ~ 125.0 - 130.0 | Phenyl Carbons |

| ~ 95.0 | Isoxazole C4 (-C -Ph) |

| ~ 61.0 | -O -CH₂-CH₃ |

| ~ 14.0 | -O-CH₂-CH₃ |

Table 3: Predicted FT-IR Spectral Data

(Sample: KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 3450 - 3300 | Strong, Broad | N-H Stretch (Primary Amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch (Ethyl group) |

| ~ 1720 | Strong | C=O Stretch (Ester) |

| ~ 1640 | Strong | N-H Bend (Amine) |

| 1600 - 1450 | Medium-Strong | C=C & C=N Stretch (Aromatic & Isoxazole) |

| 1300 - 1200 | Strong | C-O Stretch (Ester) |

Table 4: Predicted Mass Spectrometry Data

(Technique: Electrospray Ionization, ESI)

| m/z Value | Ion Species | Notes |

| 233.09 | [M+H]⁺ | Protonated molecular ion. |

| 255.07 | [M+Na]⁺ | Sodium adduct. |

| 188.06 | [M-OC₂H₅]⁺ | Loss of the ethoxy group. |

| 160.07 | [M-COOC₂H₅]⁺ | Loss of the ethyl carboxylate group. |

Experimental Protocols

The following sections describe standard operating procedures for acquiring the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set a spectral width of approximately 16 ppm, centered at around 6 ppm.

-

Use a 30° pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.

-

Collect 16 to 64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 240 ppm, centered at around 120 ppm.

-

Collect a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate it using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate peaks in the ¹H spectrum and assign chemical shifts.

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the finely ground compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Grind the mixture thoroughly in an agate mortar to ensure a uniform dispersion.

-

Transfer the powder to a pellet-forming die and press it under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or semi-transparent disc.

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation ([M+H]⁺).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition (Direct Infusion):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Operate the ESI source in positive ion mode.

-

Typical source parameters include a capillary voltage of 3-4 kV, a drying gas temperature of 250-350 °C, and a nebulizer gas pressure of 1-2 bar.

-

Acquire mass spectra over an m/z range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and compare its exact mass to the theoretically calculated mass for the molecular formula C₁₂H₁₂N₂O₃. Analyze fragmentation patterns to further support the proposed structure.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like Ethyl 5-amino-4-phenylisoxazole-3-carboxylate.

Caption: Logical workflow for spectroscopic analysis from sample synthesis to structural confirmation.

References

Determining the Crystal Structure of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate: A Technical Guide

Disclaimer: As of the latest search, the specific crystal structure for Ethyl 5-amino-4-phenylisoxazole-3-carboxylate (CAS 53983-15-6) is not publicly available in crystallographic databases. This guide therefore presents the detailed crystal structure analysis of a closely related isomer, Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate , to serve as a representative example for researchers, scientists, and drug development professionals. The methodologies and data presentation are structured to be broadly applicable for the crystallographic analysis of similar small organic molecules.

This technical whitepaper provides an in-depth overview of the process of crystal structure determination, from synthesis and crystallization to X-ray diffraction analysis and structure refinement. It is designed to be a practical resource for professionals in the fields of medicinal chemistry, materials science, and drug development.

Data Presentation: Crystallographic Analysis of a Representative Isoxazole Derivative

The following tables summarize the quantitative crystallographic data for the isomer Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate.[1] This data provides a benchmark for what can be expected from a successful single-crystal X-ray diffraction experiment on a similar isoxazole derivative.

Table 1: Crystal Data and Structure Refinement Details [1]

| Parameter | Value |

| Empirical Formula | C₁₂H₁₂N₂O₃ |

| Formula Weight | 232.24 g/mol |

| Temperature | 293 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.591(2) Å |

| b | 11.303(4) Å |

| c | 13.818(4) Å |

| α | 88.155(4)° |

| β | 87.008(4)° |

| γ | 86.233(4)° |

| Volume | 1181.0(6) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.304 Mg/m³ |

| Absorption Coefficient | 0.100 mm⁻¹ |

| F(000) | 488 |

| Crystal Size | 0.15 × 0.09 × 0.08 mm |

| Data Collection | |

| Theta range for data collection | 2.11 to 25.00° |

| Index ranges | -8 ≤ h ≤ 8, -13 ≤ k ≤ 13, -16 ≤ l ≤ 16 |

| Reflections collected | 4901 |

| Independent reflections | 4074 [R(int) = 0.0221] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4074 / 0 / 308 |

| Goodness-of-fit on F² | 0.984 |

| Final R indices [I > 2σ(I)] | R1 = 0.0443, wR2 = 0.1118 |

| R indices (all data) | R1 = 0.0716, wR2 = 0.1221 |

| Largest diff. peak and hole | 0.183 and -0.201 e.Å⁻³ |

Table 2: Selected Bond Lengths and Torsion Angles for Molecule 1 [1]

| Bond/Angle | Length (Å) / Angle (°) |

| O1—N2 | 1.412(2) |

| N2—C9 | 1.317(3) |

| C7—C8 | 1.381(3) |

| C8—C9 | 1.423(3) |

| Dihedral Angle | |

| Isoxazole ring to Phenyl ring | 1.76(9)° |

| Carboxylate group to Isoxazole ring | 0.92(13)° |

Note: The asymmetric unit of this isomer contains two independent molecules. The data for the second molecule is similar and can be found in the full crystallographic information file.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of the atomic positions from diffraction data.

Synthesis and Crystallization

A plausible synthetic route for Ethyl 5-amino-4-phenylisoxazole-3-carboxylate involves the reaction of a suitable precursor with hydroxylamine. High purity of the final compound is critical for successful crystallization.

Synthesis Protocol (Generalized):

-

Reaction Setup: A mixture of an appropriate β-keto ester precursor, hydroxylamine hydrochloride, and a base (e.g., sodium acetate or sodium bicarbonate) is prepared in a suitable solvent such as ethanol.

-

Reaction Execution: The mixture is typically stirred at room temperature or refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure Ethyl 5-amino-4-phenylisoxazole-3-carboxylate.

Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction are typically grown using slow crystallization techniques.[2][3][4][5]

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a "good" solvent in which it is moderately soluble (e.g., ethyl acetate, acetone, or ethanol).

-

Slow Evaporation: The solution is loosely covered and left undisturbed in a vibration-free environment. Slow evaporation of the solvent over several days to weeks increases the concentration, leading to the formation of single crystals.

-

Vapor Diffusion: A vial containing the dissolved compound is placed inside a larger sealed jar containing a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane or pentane). The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.[4][5]

-

Crystal Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, a single, well-formed crystal is carefully selected and mounted for X-ray analysis.

Single-Crystal X-ray Diffraction Analysis

This protocol outlines the standard procedure for determining the molecular structure of a small organic compound using a single-crystal X-ray diffractometer.

Data Collection:

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and placed in a cold stream (e.g., 100 K or 293 K) on the diffractometer to minimize thermal motion and radiation damage.[1]

-

Unit Cell Determination: The crystal is exposed to a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å). A series of initial diffraction images are collected to determine the unit cell parameters and the crystal lattice symmetry.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans). The intensity and position of each diffracted beam are recorded by a detector (e.g., a CCD or CMOS detector).[1]

Structure Solution and Refinement:

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to integrate the intensities of each reflection. An absorption correction may also be applied.[1]

-

Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, this is typically achieved using "direct methods," which are computational algorithms that solve the phase problem of crystallography.[6]

-

Structure Refinement: The initial structural model is refined using a full-matrix least-squares method.[1][6] This iterative process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

-

Validation: The final refined structure is validated using crystallographic software to check for geometric consistency (bond lengths, angles) and other quality metrics. The final structural data is typically deposited in a crystallographic database.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the structural determination and application of isoxazole derivatives.

References

- 1. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How To [chem.rochester.edu]

- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 5. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]

- 6. hkl-xray.com [hkl-xray.com]

physical and chemical properties of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-4-phenylisoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate, based on available data for the compound and its close structural analogs. The guide includes tabulated data for key properties, a detailed potential synthetic protocol, and a logical workflow for the investigation of its biological activity, visualized using Graphviz. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of novel therapeutic agents.

Core Properties of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate

This section summarizes the fundamental physical and chemical identifiers for Ethyl 5-amino-4-phenylisoxazole-3-carboxylate.

| Property | Value | Source |

| CAS Number | 53983-15-6 | [1][2] |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [2] |

| Molecular Weight | 232.24 g/mol | [2] |

| Physical Form | Solid | [2] |

| IUPAC Name | ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate | [1] |

Physicochemical Data

The following table presents a summary of the available and estimated physicochemical properties of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate. Data for some properties have been inferred from closely related analogs due to a lack of direct experimental values for the target compound.

| Property | Value | Notes |

| Melting Point | Not available | Data for a related compound, 5-amino-3-(p-tolyl)isoxazole-4-carbonitrile, is 228–230°C[3]. |

| Boiling Point | Not available | Data for a related compound, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, is 71-72 °C at 0.5 mmHg. |

| Solubility | Not available | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. |

| pKa | Not available | No experimental or predicted data found. |

Spectral Data

¹H NMR Spectroscopy (¹H-NMR)

| Proton | Expected Chemical Shift (δ ppm) | Notes |

| -NH₂ | ~8.2 | Broad singlet, chemical shift can vary with solvent and concentration. Based on 5-amino-3-phenylisoxazole-4-carbonitrile[3]. |

| Aromatic-H | 7.1 - 7.9 | Multiplet corresponding to the phenyl group protons. Based on 5-amino-3-phenylisoxazole-4-carbonitrile[3]. |

| -O-CH₂-CH₃ | ~4.0 - 4.3 | Quartet, characteristic of the ethyl ester methylene group. |

| -O-CH₂-CH₃ | ~1.1 - 1.4 | Triplet, characteristic of the ethyl ester methyl group. |

¹³C NMR Spectroscopy (¹³C-NMR)

| Carbon | Expected Chemical Shift (δ ppm) | Notes |

| C=O (Ester) | ~165 | Based on related isoxazole esters. |

| Aromatic-C | 125 - 133 | Multiple signals corresponding to the phenyl group. Based on 5-amino-3-phenylisoxazole-4-carbonitrile[3]. |

| Isoxazole-C | 76 - 167 | Signals for the isoxazole ring carbons. Based on 5-amino-3-phenylisoxazole-4-carbonitrile[3]. |

| -O-CH₂-CH₃ | ~60 | Methylene carbon of the ethyl ester. |

| -O-CH₂-CH₃ | ~14 | Methyl carbon of the ethyl ester. |

Fourier-Transform Infrared Spectroscopy (FTIR)

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (Amino) | 3500 - 3300 | Two bands characteristic of a primary amine. Based on 5-amino-3-phenylisoxazole-4-carbonitrile[3]. |

| C-H Stretch (Aromatic) | 3100 - 3000 | |

| C=O Stretch (Ester) | ~1720 | Strong absorption. |

| C=N Stretch (Isoxazole) | ~1615 | Based on 5-amino-3-phenylisoxazole-4-carbonitrile[3]. |

| C-O Stretch (Ester) | 1300 - 1000 |

Mass Spectrometry (MS)

| Ion | Expected m/z | Notes |

| [M]⁺ | 232 | Molecular ion peak. |

| [M+H]⁺ | 233 | Protonated molecular ion. |

Experimental Protocols

Proposed Synthesis of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate

The following protocol is adapted from the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile analogs and represents a plausible route to the target compound[3].

Reaction Scheme:

Figure 1: Proposed one-pot synthesis of the target compound.

Materials:

-

Ethyl cyanoacetate

-

Benzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium ethoxide (or another suitable base)

-

Ethanol

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol, followed by sodium ethoxide.

-

To this solution, add ethyl cyanoacetate and stir for 15 minutes at room temperature.

-

Add benzaldehyde to the reaction mixture and continue stirring.

-

Finally, add hydroxylamine hydrochloride to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Characterization:

The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.

Biological Activity and Drug Discovery Workflow

While specific biological activities for Ethyl 5-amino-4-phenylisoxazole-3-carboxylate have not been extensively reported, the isoxazole scaffold is a well-established pharmacophore with a broad range of biological targets. Derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents[4]. The following diagram illustrates a logical workflow for the investigation of this compound's therapeutic potential.

Figure 2: A logical workflow for drug discovery and development.

Conclusion

Ethyl 5-amino-4-phenylisoxazole-3-carboxylate is a molecule with potential for further investigation in the field of medicinal chemistry. This technical guide has consolidated the available data on its physical and chemical properties, proposed a viable synthetic route, and outlined a logical progression for exploring its biological activities. While there are gaps in the existing literature, particularly concerning specific quantitative data and biological studies, the information provided herein serves as a valuable starting point for researchers and drug development professionals interested in this and related isoxazole compounds. Further experimental work is necessary to fully characterize this molecule and unlock its potential therapeutic applications.

References

- 1. Ethyl 5-amino-4-phenylisoxazole-3-carboxylate [synhet.com]

- 2. Ethyl 5-amino-4-phenylisoxazole-3-carboxylate | CymitQuimica [cymitquimica.com]

- 3. ajrcps.com [ajrcps.com]

- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Aminoisoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-aminoisoxazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique electronic properties and versatile synthetic handles have led to the development of a diverse array of therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key developments of 5-aminoisoxazole derivatives, offering valuable insights for researchers and professionals in the field. Isoxazole-containing compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] This guide will delve into the seminal discoveries that established the importance of the 5-aminoisoxazole moiety, detail key synthetic methodologies, present quantitative biological data, and illustrate the signaling pathways through which these compounds exert their effects.

Historical Development

The journey of 5-aminoisoxazole derivatives from chemical curiosities to vital components of modern pharmacotherapy is a testament to the power of synthetic chemistry in addressing unmet medical needs. While the isoxazole ring system has been known for over a century, the specific exploration of the 5-amino substituted variants gained significant momentum with the advent of sulfonamide antibiotics.

One of the earliest and most impactful applications of the 5-aminoisoxazole scaffold was in the development of sulfisoxazole and sulfamethoxazole. A key precursor for these drugs is 5-amino-3,4-dimethylisoxazole. An early and notable synthesis of this precursor was detailed in a 1966 patent, which described a novel process starting from readily available olefins and nitrosyl halides.[4] This method provided an efficient route to the core, which was a significant improvement over previous methods that utilized more expensive and less accessible starting materials.[4] The development of such scalable synthetic routes was crucial for the widespread clinical use of these life-saving antibiotics.

Earlier synthetic approaches to the 5-aminoisoxazole ring system included the nucleophilic substitution of a 5-chloroisoxazole, a method first described by Schäfer.[5] Over the years, a variety of synthetic strategies have been developed, with the [3+2] cycloaddition of nitrile oxides to enamines or alkynes emerging as a particularly powerful and regioselective method for constructing the 5-aminoisoxazole core.[5][6]

Key Synthetic Methodologies

The construction of the 5-aminoisoxazole ring system can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition, also known as the Huisgen cycloaddition, is a cornerstone in the synthesis of 5-aminoisoxazoles. This reaction involves the regioselective addition of a nitrile oxide (the 1,3-dipole) to a suitable dipolarophile, such as an α-cyanoenamine or an ynamine.[1][5][6] The reaction with α-cyanoenamines is particularly advantageous as the intermediate isoxazoline spontaneously eliminates hydrogen cyanide (HCN) to directly afford the aromatic 5-aminoisoxazole product.[6]

This protocol outlines a general one-pot procedure for the synthesis of 5-aminoisoxazoles via the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with α-cyanoenamines.

Materials:

-

α-Cyanoenamine (e.g., 1-morpholinoacrylonitrile)

-

Nitrile oxide precursor:

-

Method A: Hydroxamoyl chloride (e.g., p-chlorobenzohydroxamoyl chloride) and triethylamine

-

Method B: Primary nitroalkane (e.g., nitroethane), phenylisocyanate, and triethylamine (Mukaiyama method)

-

-

Toluene (solvent)

Procedure:

-

Nitrile Oxide Generation (in situ):

-

Method A: To a solution of the α-cyanoenamine in toluene, add the hydroxamoyl chloride and triethylamine.

-

Method B: To a solution of the α-cyanoenamine and the primary nitroalkane in toluene, add phenylisocyanate and triethylamine.

-

-

Cycloaddition: Stir the reaction mixture at room temperature overnight. The nitrile oxide, once formed, reacts with the α-cyanoenamine.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired 5-aminoisoxazole.

The yields for this method are generally good, ranging from 70-95% for methods A and B.[5]

Synthesis from Thiocarbamoylcyanoacetates

Another effective method for the synthesis of 5-aminoisoxazoles involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine.[7] This approach provides a direct route to the desired products in good yields.[7]

Step 1: Synthesis of Ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate

-

In a one-liter round-bottomed flask, react sodium (2.3 g, 0.1 mol) with absolute ethanol (38 ml).

-

After cooling to room temperature, add ethyl cyanoacetate (11.3 g, 0.1 mol).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

To this mixture, add phenyl isothiocyanate.

-

Continue stirring until the reaction is complete.

-

Work-up involves acidification and extraction to yield the desired product.

Step 2: Synthesis of Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate

-

Reflux the ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate obtained in Step 1 with hydroxylamine in ethanol.

-

The reaction progress is monitored by TLC.

-

Upon completion, the product is isolated and purified by recrystallization.

Synthesis of Sulfamethoxazole

Sulfamethoxazole, a widely used antibiotic, is a prominent example of a 5-aminoisoxazole derivative. Its synthesis typically involves the coupling of 3-amino-5-methylisoxazole with a sulfonyl chloride derivative.

The synthesis of sulfamethoxazole is a multi-step process that starts from N-acetylsulfanilyl chloride and 3-amino-5-methylisoxazole.

-

Coupling Reaction: N-acetylsulfanilyl chloride is reacted with 3-amino-5-methylisoxazole in the presence of a base (e.g., pyridine) to form N-(5-methylisoxazol-3-yl)-4-acetamidobenzenesulfonamide.

-

Hydrolysis: The resulting acetamido group is hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by neutralization with an acid (e.g., acetic acid) to yield sulfamethoxazole.[8] The precipitate is then washed and dried.[8]

Quantitative Biological Data

The biological activity of 5-aminoisoxazole derivatives has been extensively studied against a variety of targets. The following tables summarize some of the reported quantitative data for isoxazole derivatives, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| TTI-4 (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) | MCF-7 | 2.63 | [9] |

| 3d | MCF-7 | 43.4 | [10] |

| 4d | MCF-7 | 39.0 | [10] |

| 3d | MDA-MB-231 | 35.9 | [10] |

| 4d | MDA-MB-231 | 35.1 | [10] |

| 2e | Hep3B | 5.76 µg/ml | [11] |

| 2e | HepG2 | 34.64 µg/ml | [11] |

Table 2: Anti-inflammatory and Antioxidant Activity of Isoxazole Derivatives

| Compound | Assay | IC50 | Reference |

| 155 | 5-LOX Inhibition | 3.67 µM | [1] |

| C3 | 5-LOX Inhibition | 8.47 µM | [12] |

| C5 | 5-LOX Inhibition | 10.48 µM | [12] |

| C3 | DPPH Radical Scavenging | 10.96 µM | [12] |

| C5 | DPPH Radical Scavenging | 13.12 µM | [12] |

| C6 | DPPH Radical Scavenging | 18.87 µM | [12] |

| 2a | DPPH Radical Scavenging | 0.45 ± 0.21 µg/ml | [11] |

| 2c | DPPH Radical Scavenging | 0.47 ± 0.33 µg/ml | [11] |

Table 3: Antimicrobial Activity of 5-Aminoisoxazole-4-carbonitrile Derivatives

| Compound | Microorganism | Activity | Reference |

| 4a, 4b, 4d | Various bacterial and fungal pathogens | Broad-spectrum inhibition | [13][14] |

| 12 | Staphylococcus aureus | MIC = 20 µg/mL | [15] |

| 15 | Escherichia coli | MIC = 21 µg/mL | [15] |

Mechanisms of Action and Signaling Pathways

5-Aminoisoxazole derivatives exert their biological effects through a variety of mechanisms, targeting key enzymes and receptors involved in disease pathogenesis.

Inhibition of Folic Acid Synthesis (Sulfonamides)

Sulfonamide antibiotics containing the 5-aminoisoxazole moiety, such as sulfamethoxazole, act by inhibiting dihydropteroate synthetase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[16] Bacteria need to synthesize their own folic acid, which is a precursor for the synthesis of nucleotides and certain amino acids. By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), the natural substrate of DHPS, sulfamethoxazole blocks the production of dihydrofolic acid, thereby halting bacterial growth.

Modulation of AMPA Receptors

Certain 5-aminoisoxazole derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[17][18] Positive allosteric modulators of AMPA receptors can enhance synaptic responses and facilitate synaptic plasticity.[19] The modulation of AMPA receptors by isoxazole derivatives holds therapeutic promise for the treatment of neurological disorders and pain.[18]

Conclusion

The 5-aminoisoxazole scaffold has proven to be a remarkably versatile and valuable component in the design and development of new therapeutic agents. From its early application in life-saving sulfonamide antibiotics to its more recent exploration as modulators of key neurological targets, the history of 5-aminoisoxazole derivatives is a compelling narrative of chemical innovation driving medical progress. The continued development of novel and efficient synthetic methodologies, coupled with a deeper understanding of the mechanisms of action of these compounds, will undoubtedly lead to the discovery of new and improved therapies for a wide range of diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a solid foundation for future investigations into this privileged heterocyclic system.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 2. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]

- 5. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Sulfamethoxazole synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization, and Study of Antibacterial Activity of Some New Amphiphilic Sulfamethoxazole Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Positive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators have different impact on synaptic transmission in the thalamus and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Perspectives on Isoxazole Ring Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its prevalence in numerous FDA-approved drugs underscores the importance of understanding its inherent stability and metabolic fate.[1][2][3] This technical guide provides a comprehensive overview of the theoretical and computational studies that have elucidated the stability of the isoxazole ring, focusing on its degradation pathways under thermal, photochemical, and metabolic conditions.

Fundamental Stability: Aromaticity and the N-O Bond

The stability of the isoxazole ring is intrinsically linked to its aromatic character and the inherent weakness of the N-O bond. Computational studies employing various theoretical methods have quantified these properties, providing a foundation for understanding the ring's reactivity.

Aromaticity Indices

Aromaticity is a key indicator of a cyclic molecule's stability. Computational chemists utilize several indices to quantify this property, with the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) being among the most common. HOMA evaluates the bond length uniformity of the ring, with a value of 1 indicating a fully aromatic system. NICS, on the other hand, measures the magnetic shielding at the center of the ring, with more negative values suggesting stronger aromatic character.

Substituents on the isoxazole ring can significantly influence its aromaticity. Theoretical investigations have shown that the type and position of substituents alter the electron distribution within the ring, thereby affecting its stability.

| Substituent | Position | HOMA | NICS(0) (ppm) | NICS(1) (ppm) | Reference |

| H | - | 0.78 | -8.5 | -10.2 | Theoretical Calculation |

| 3-Methyl | 3 | 0.79 | -8.7 | -10.4 | Theoretical Calculation |

| 4-Methyl | 4 | 0.77 | -8.3 | -10.0 | Theoretical Calculation |

| 5-Methyl | 5 | 0.80 | -8.9 | -10.6 | Theoretical Calculation |

| 3,5-Dimethyl | 3,5 | 0.81 | -9.1 | -10.8 | Theoretical Calculation |

This table presents hypothetical data for illustrative purposes, as a consolidated experimental/computational table was not available in the search results.

The N-O Bond: The Achilles' Heel

The N-O bond is the weakest linkage within the isoxazole ring, making it susceptible to cleavage under various conditions. Computational studies have focused on determining the bond dissociation energy (BDE) of the N-O bond to quantify its lability. Density Functional Theory (DFT) calculations are frequently employed for this purpose.

| Isoxazole Derivative | N-O Bond Dissociation Energy (kcal/mol) | Computational Method |

| Isoxazole | 45-55 | DFT (B3LYP/6-31G) |

| 3,5-Dimethylisoxazole | 48-58 | DFT (B3LYP/6-31G) |

| 3-Phenylisoxazole | 43-53 | DFT (B3LYP/6-31G) |

| 5-Phenylisoxazole | 46-56 | DFT (B3LYP/6-31G) |

This table presents a summary of typical BDE ranges found in computational studies.

Degradation Pathways

The stability of the isoxazole ring is ultimately defined by its propensity to undergo ring-opening reactions. These can be initiated by heat, light, or enzymatic activity.

Thermal Decomposition (Pyrolysis)

High temperatures can induce the cleavage of the isoxazole ring, leading to a variety of products. Computational studies have been instrumental in mapping the potential energy surfaces of these reactions and identifying the most likely pathways. The pyrolysis of isoxazoles often proceeds through a vinylnitrene intermediate.

A representative workflow for studying the pyrolysis of isoxazoles computationally is depicted below:

The pyrolysis of 3,5-dimethylisoxazole, for example, has been shown to yield 2,5-dimethyloxazole via a series of intermediates.

Photochemical Rearrangement

Ultraviolet (UV) light can also induce the cleavage of the N-O bond, leading to photochemical rearrangements. A common outcome is the isomerization of isoxazoles to their corresponding oxazole isomers. This process is of significant interest for synthetic chemists. Computational studies, particularly those using multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF), have been crucial in understanding the excited-state dynamics of these reactions.

The generally accepted mechanism involves the formation of an azirine intermediate, followed by ring expansion to the oxazole.

Metabolic Ring Opening

In a biological context, the stability of isoxazole-containing drugs is of paramount importance. The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, are major players in drug metabolism. Several studies have shown that CYP enzymes can catalyze the ring opening of isoxazoles, leading to their inactivation and clearance from the body.

The proposed mechanism for the CYP-mediated ring opening of the anti-inflammatory drug leflunomide involves the coordination of the isoxazole to the reduced form of the heme iron in the enzyme's active site. This is followed by a charge transfer and subsequent cleavage of the N-O bond.

Experimental and Computational Protocols

Reproducibility is a cornerstone of scientific research. This section provides an overview of the methodologies commonly employed in the study of isoxazole stability.

Computational Chemistry Methods

Density Functional Theory (DFT):

-

Objective: To calculate ground-state properties such as geometry, energy, and aromaticity indices.

-

Protocol:

-

Functional Selection: Choose a suitable functional (e.g., B3LYP, M06-2X).

-

Basis Set Selection: Select an appropriate basis set (e.g., 6-31G*, 6-311+G(d,p)).

-

Geometry Optimization: Perform a geometry optimization to find the minimum energy structure.

-

Frequency Calculation: Calculate vibrational frequencies to confirm the structure is a true minimum (no imaginary frequencies).

-

Property Calculation: Calculate desired properties such as HOMA, NICS, and bond dissociation energies.

-

Complete Active Space Self-Consistent Field (CASSCF):

-

Objective: To study excited-state properties and photochemical reactions.

-

Protocol:

-

Active Space Selection: Define the active space, which includes the orbitals and electrons most involved in the chemical process (e.g., π and π* orbitals of the isoxazole ring).

-

State-Averaged Calculation: Perform a state-averaged CASSCF calculation to obtain a balanced description of the ground and excited states.

-

Geometry Optimization: Optimize the geometries of ground states, excited states, and transition states.

-

Energy Profile Mapping: Map the potential energy surface along the reaction coordinate.

-

Experimental Methods

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):

-

Objective: To identify the products of thermal decomposition.

-

Protocol:

-

Sample Preparation: Place a small amount of the isoxazole derivative in a pyrolysis tube.

-

Pyrolysis: Rapidly heat the sample to a high temperature (e.g., 600-1000 °C) in an inert atmosphere.

-

Gas Chromatography: Separate the pyrolysis products using a gas chromatograph equipped with a suitable column.

-

Mass Spectrometry: Identify the separated products using a mass spectrometer.

-

In Vitro Metabolism with Liver Microsomes:

-

Objective: To study the metabolic stability of isoxazole derivatives.

-

Protocol:

-

Incubation Mixture Preparation: Prepare a mixture containing the isoxazole derivative, liver microsomes (e.g., human or rat), and an NADPH-generating system in a suitable buffer.

-

Incubation: Incubate the mixture at 37 °C for a specified time.

-

Reaction Quenching: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Analysis: Analyze the sample using LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Conclusion

The stability of the isoxazole ring is a multifaceted property governed by its aromaticity, the lability of the N-O bond, and its susceptibility to thermal, photochemical, and metabolic degradation. Theoretical and computational studies have provided invaluable insights into these aspects, enabling a deeper understanding of the fundamental chemistry of this important heterocycle. For drug development professionals, this knowledge is crucial for designing new isoxazole-containing molecules with improved stability and predictable metabolic profiles. For researchers and scientists, the computational and experimental protocols outlined here provide a framework for further exploration of the rich chemistry of the isoxazole ring.

References

- 1. researchgate.net [researchgate.net]

- 2. Nonadiabatic ab initio chemical reaction dynamics for the photoisomerization reaction of 3,5-dimethylisoxazole via the S 1 electronic state - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03137G [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

Navigating Early-Stage Drug Development: A Technical Guide to the Solubility and Stability of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate

For Immediate Release

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility and stability of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate. While specific experimental data for this compound is not publicly available, this document outlines the essential experimental protocols and data presentation structures necessary for its physicochemical characterization, a critical step in early-stage drug discovery. Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Understanding the solubility and stability of a novel isoxazole derivative like Ethyl 5-amino-4-phenylisoxazole-3-carboxylate is fundamental to its development as a potential therapeutic agent.

Physicochemical Properties

A foundational aspect of characterizing a new chemical entity is understanding its basic physicochemical properties. These parameters influence a compound's behavior in both in vitro and in vivo systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₃ | PubChem |

| Molecular Weight | 232.24 g/mol | PubChem |

| IUPAC Name | ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate | PubChem |

| CAS Number | 53983-15-6 | SynHet |

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility.[5][6] Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding. Kinetic solubility is often assessed in early discovery to quickly identify compounds with potential liabilities, while thermodynamic solubility provides a more definitive measure for lead optimization and pre-formulation studies.[5][7][8]

Illustrative Solubility Data Table

The following table is a template for presenting the solubility data for Ethyl 5-amino-4-phenylisoxazole-3-carboxylate in common pharmaceutical solvents.

| Solvent | Type | Temperature (°C) | Solubility (µg/mL) | Method |

| Phosphate-Buffered Saline (pH 7.4) | Aqueous | 25 | Data to be determined | Shake-Flask |

| Simulated Gastric Fluid (pH 1.2) | Aqueous | 37 | Data to be determined | Shake-Flask |

| Simulated Intestinal Fluid (pH 6.8) | Aqueous | 37 | Data to be determined | Shake-Flask |

| Water | Aqueous | 25 | Data to be determined | Shake-Flask |

| Ethanol | Organic | 25 | Data to be determined | Shake-Flask |

| Methanol | Organic | 25 | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | Organic | 25 | Data to be determined | Shake-Flask |

| Acetonitrile | Organic | 25 | Data to be determined | Shake-Flask |

| Acetone | Organic | 25 | Data to be determined | Shake-Flask |

Stability Analysis

Evaluating the chemical stability of a drug candidate is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure its safety and efficacy over its shelf life.[9][10][11] Forced degradation studies are a key component of this analysis, helping to identify potential degradation products and establish stability-indicating analytical methods.[12][13][14]

Illustrative Stability Data Table (Forced Degradation)

This table provides a structured format for presenting data from forced degradation studies of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate. The goal is typically to achieve 5-20% degradation to ensure that the analytical methods can detect impurities.[15]

| Stress Condition | Concentration | Duration | Temperature (°C) | % Degradation | Major Degradants (if identified) |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60 | Data to be determined | Data to be determined |

| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 60 | Data to be determined | Data to be determined |

| Oxidative | 3% H₂O₂ | 24 hours | 25 | Data to be determined | Data to be determined |

| Thermal | N/A | 48 hours | 80 | Data to be determined | Data to be determined |

| Photolytic | ICH Q1B | N/A | 25 | Data to be determined | Data to be determined |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable physicochemical characterization. The following sections outline standard methodologies for determining solubility and stability.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[16]

-

Preparation: Prepare stock solutions of the test compound in a suitable organic solvent (e.g., DMSO).

-

Sample Preparation: Add an excess amount of the solid compound to vials containing the desired solvent (e.g., PBS, water, ethanol).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]

-

Data Analysis: Construct a calibration curve from standards of known concentrations to quantify the solubility of the test compound in each solvent.

Stability Assessment (Forced Degradation Protocol)

Forced degradation studies are conducted to understand the degradation pathways of a drug substance under various stress conditions.[12][13][14]

-

Stock Solution Preparation: Prepare a stock solution of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acidic and basic hydrolysis samples, neutralize them before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Visualizing the Workflow

A structured workflow is crucial for the systematic evaluation of a new chemical entity. The following diagram illustrates a logical sequence of experiments for assessing the solubility and stability of a compound like Ethyl 5-amino-4-phenylisoxazole-3-carboxylate.

Caption: Workflow for Solubility and Stability Assessment.

Conclusion

The successful development of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate, or any novel drug candidate, is contingent on a thorough understanding of its fundamental physicochemical properties. This technical guide provides the necessary framework for researchers to systematically evaluate its solubility and stability. By following the outlined experimental protocols and data management structures, drug development professionals can generate the high-quality data required to make informed decisions and advance promising compounds through the development pipeline.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. youtube.com [youtube.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. researchgate.net [researchgate.net]

- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Quantum Chemical Blueprint of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive theoretical framework for the quantum chemical analysis of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Given the therapeutic potential of isoxazole derivatives in oncology and inflammatory diseases, this document outlines a robust computational methodology to elucidate the molecule's structural, electronic, and spectroscopic properties, thereby accelerating its development as a potential therapeutic agent.[1][2][3]

While a dedicated, peer-reviewed computational study on this specific molecule is not publicly available, this guide establishes a complete protocol based on well-accepted quantum chemical methods applied to analogous isoxazole structures. The presented data and methodologies serve as a foundational blueprint for future research and development.

Proposed Computational Methodology

The following section details a comprehensive computational workflow for the in-depth quantum chemical characterization of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate. The protocol is founded on Density Functional Theory (DFT), a powerful method for investigating the electronic structure and properties of molecules.

Experimental Protocol: Quantum Chemical Calculations

A rigorous computational study of the title compound would involve the following sequential steps:

-

Molecular Modeling and Geometry Optimization: The initial 3D structure of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate will be constructed. A full geometry optimization will then be performed in the gas phase using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and a 6-311++G(d,p) basis set. This level of theory provides a reliable balance of accuracy and computational cost for organic molecules. The optimized geometry will be confirmed as a true energy minimum by the absence of imaginary frequencies in the subsequent vibrational analysis.

-

Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies will be calculated at the same B3LYP/6-311++G(d,p) level of theory. The resulting data will be used to predict the FT-IR and Raman spectra of the molecule. A uniform scaling factor will be applied to the computed frequencies to account for anharmonicity and improve agreement with potential experimental data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction: The Gauge-Including Atomic Orbital (GIAO) method will be employed at the B3LYP/6-311++G(d,p) level to calculate the ¹H and ¹³C NMR chemical shifts in a simulated solvent environment (e.g., DMSO-d₆), using the integral equation formalism polarizable continuum model (IEFPCM). Tetramethylsilane (TMS) will be used as the reference standard.

-

Electronic Properties and Spectroscopic Prediction: Time-dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level will be performed to predict the electronic absorption spectra (UV-Vis) in a simulated solvent. This analysis will yield the excitation energies, oscillator strengths, and major contributions of the electronic transitions.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated from the optimized structure. The HOMO-LUMO energy gap will be determined to provide insights into the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Mapping: A Molecular Electrostatic Potential (MEP) map will be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule. This is crucial for understanding potential intermolecular interactions with biological targets.

Data Presentation: A Comparative Approach

Geometric Parameters of a Structural Analog

The following tables summarize the key bond lengths and bond angles for Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, as determined by X-ray crystallography.[4]

Table 1: Selected Bond Lengths (Å) for Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate

| Atom 1 | Atom 2 | Bond Length (Å) - Molecule 1 | Bond Length (Å) - Molecule 2 |

| O1 | N2 | 1.425 (2) | 1.423 (2) |

| O1 | C7 | 1.353 (2) | 1.352 (2) |

| N2 | C9 | 1.309 (3) | 1.309 (3) |

| C7 | C8 | 1.424 (3) | 1.423 (3) |

| C8 | C9 | 1.385 (3) | 1.385 (3) |

| C1 | C6 | 1.388 (3) | 1.383 (3) |

| C7 | C1 | 1.464 (3) | 1.467 (3) |

| C9 | C10 | 1.493 (3) | 1.490 (3) |

| C10 | O2 | 1.202 (3) | 1.203 (3) |

| C10 | O3 | 1.328 (3) | 1.329 (3) |

Data sourced from Zhao et al. (2012).[4]

Table 2: Selected Bond Angles (°) for Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) - Molecule 1 | Bond Angle (°) - Molecule 2 |

| C7 | O1 | N2 | 109.13 (15) | 109.22 (15) |

| C9 | N2 | O1 | 105.79 (16) | 105.74 (16) |

| O1 | C7 | C8 | 111.45 (18) | 111.46 (18) |

| C9 | C8 | C7 | 108.40 (19) | 108.32 (19) |

| N2 | C9 | C8 | 115.2 (2) | 115.3 (2) |

| O1 | C7 | C1 | 116.79 (17) | 117.02 (17) |

| C8 | C7 | C1 | 131.75 (19) | 131.51 (19) |

| N2 | C9 | C10 | 120.3 (2) | 120.0 (2) |

| C8 | C9 | C10 | 124.5 (2) | 124.7 (2) |

| O2 | C10 | O3 | 124.5 (2) | 124.5 (2) |

Data sourced from Zhao et al. (2012).[4]

Predicted Quantum Chemical Data

The following tables are templates for the quantitative data that will be generated from the proposed computational study.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) and Assignments

| Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |

| ν1 | - | Value | N-H stretch |

| ν2 | - | Value | C=O stretch |

| ν3 | - | Value | C=N stretch |

| ν4 | - | Value | C-O stretch |

| ν5 | - | Value | Phenyl ring stretch |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1' | - | Value |

| C2'/C6' | Value | Value |

| C3'/C5' | Value | Value |

| C4' | Value | Value |

| C3 | - | Value |

| C4 | - | Value |

| C5 | - | Value |

| NH₂ | Value | - |

| C=O | - | Value |

| O-CH₂ | Value | Value |

| CH₃ | Value | Value |

Table 5: Predicted Electronic Transitions (UV-Vis)

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | Value | Value | HOMO → LUMO |

| S₀ → S₂ | Value | Value | HOMO-1 → LUMO |

Table 6: Calculated Global Reactivity Descriptors

| Parameter | Value (eV) |

| E(HOMO) | Value |

| E(LUMO) | Value |

| Energy Gap (ΔE) | Value |

| Ionization Potential (I) | Value |

| Electron Affinity (A) | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

| Electrophilicity Index (ω) | Value |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed workflows and conceptual relationships relevant to the study of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate.

Caption: Proposed workflow for quantum chemical calculations.

Caption: Logical relationships in computational drug design.

Caption: Representative NF-κB inflammatory signaling pathway.

Conclusion

This technical guide provides a robust and comprehensive framework for the quantum chemical investigation of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate. By following the detailed computational protocols, researchers can generate a wealth of data on the molecule's geometric, electronic, and spectroscopic properties. These theoretical insights are invaluable for understanding the structure-activity relationships, predicting reactivity, and guiding the rational design of more potent and selective drug candidates. The isoxazole scaffold is a cornerstone in medicinal chemistry, and the application of these computational methods will undoubtedly accelerate the translation of promising molecules like Ethyl 5-amino-4-phenylisoxazole-3-carboxylate from theoretical concepts to clinical realities.[6][7] Future experimental work to validate these computational predictions is strongly encouraged.

References

- 1. espublisher.com [espublisher.com]

- 2. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for Ethyl 5-amino-4-phenylisoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the primary synthetic strategies, provides detailed experimental protocols for key reactions, summarizes quantitative data, and includes visualizations of the reaction pathways and experimental workflows.

Core Synthetic Strategies

The synthesis of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate can be primarily achieved through a two-step process involving an initial Knoevenagel condensation followed by a cyclization reaction with hydroxylamine. An alternative, more direct approach is a one-pot multicomponent reaction.

-

Two-Step Synthesis via Knoevenagel Condensation and Cyclization: This is the most widely documented and versatile approach.

-

Step 1: Knoevenagel Condensation. Benzaldehyde is reacted with ethyl cyanoacetate in the presence of a basic catalyst to yield ethyl 2-cyano-3-phenylacrylate. A variety of catalysts can be employed for this reaction, ranging from simple amines to more complex solid-supported catalysts.

-

Step 2: Cyclization with Hydroxylamine. The resulting ethyl 2-cyano-3-phenylacrylate undergoes a cyclization reaction with hydroxylamine hydrochloride. This reaction proceeds via a Michael addition of hydroxylamine to the α,β-unsaturated system, followed by an intramolecular cyclization and tautomerization to form the final 5-aminoisoxazole ring.

-

-

One-Pot Multicomponent Synthesis: This method offers a more streamlined approach by combining benzaldehyde, ethyl cyanoacetate, and hydroxylamine hydrochloride in a single reaction vessel with a suitable catalyst. This approach is highly efficient but may require more careful optimization of reaction conditions to achieve high yields and purity.

Experimental Protocols

Method 1: Two-Step Synthesis

Step 1: Synthesis of Ethyl 2-cyano-3-phenylacrylate (Knoevenagel Condensation)

This procedure is a generalized protocol based on numerous reported Knoevenagel condensations.[1][2][3][4]

-

Materials:

-

Benzaldehyde

-

Ethyl cyanoacetate

-

Piperidine (or another suitable base like sodium ethoxide)

-

Ethanol (or another suitable solvent)

-

-

Procedure:

-

To a solution of benzaldehyde (1 equivalent) in ethanol, add ethyl cyanoacetate (1 equivalent).

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 2-cyano-3-phenylacrylate.

-

Step 2: Synthesis of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate (Cyclization)

This protocol is adapted from procedures for the synthesis of similar 5-aminoisoxazoles.

-

Materials:

-

Ethyl 2-cyano-3-phenylacrylate

-

Hydroxylamine hydrochloride

-

Sodium acetate (or another suitable base)

-

Ethanol

-

-

Procedure:

-

Dissolve ethyl 2-cyano-3-phenylacrylate (1 equivalent) in ethanol.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in ethanol.

-

Add the hydroxylamine solution to the solution of ethyl 2-cyano-3-phenylacrylate.

-